molecular formula C18H15N5O2 B2370886 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034550-17-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide

Cat. No. B2370886
CAS RN: 2034550-17-7
M. Wt: 333.351
InChI Key: MARHFNVUNVOXCY-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole rings similar to the structure , have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited antimycobacterial activities, with some showing up to 16 times the potency of pyrazinamide, highlighting their potential in tuberculosis treatment. The increase in lipophilicity through derivatization was aimed at improving cellular permeability, suggesting a strategic approach to enhance drug efficacy against mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).

Synthesis Methodologies

A one-pot synthesis method for Pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, which are structurally related to the compound , has been developed. This method involves the reaction of N-alkyl-3-oxobutanamides with dibenzoyl-acetylene in the presence of isoquinoline, demonstrating an efficient route to these functionalized derivatives. Such methodologies are crucial for the development of novel compounds with potential therapeutic applications (Alizadeh & Zohreh, 2008).

Receptor Ligand Interactions

Research into N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, which share a core structural motif with N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide, has revealed their ability to inhibit the binding of radiolabeled platelet activating factor (PAF) to its receptor on dog platelets. This suggests potential applications of these compounds as PAF antagonists, with implications for their use in treating conditions mediated by PAF, such as inflammation and thrombosis (Tilley et al., 1988).

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-23-10-4-7-14(23)17-21-15(25-22-17)11-20-18(24)16-13-6-3-2-5-12(13)8-9-19-16/h2-10H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHFNVUNVOXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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